molecular formula C14H20N6O4 B2934382 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide CAS No. 573946-04-0

2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

Cat. No.: B2934382
CAS No.: 573946-04-0
M. Wt: 336.352
InChI Key: HBZWCEJZXVFKLN-UHFFFAOYSA-N
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Description

The compound 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide is a purine derivative featuring a 1,3-dimethyltetrahydropurin-2,6-dione core substituted at the 8-position with a morpholin-4-ylmethyl group and an acetamide side chain at the 7-position. Its design likely aims to enhance solubility and target engagement through the morpholine moiety, a common strategy in medicinal chemistry to improve pharmacokinetics .

Properties

IUPAC Name

2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c1-17-12-11(13(22)18(2)14(17)23)20(7-9(15)21)10(16-12)8-19-3-5-24-6-4-19/h3-8H2,1-2H3,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZWCEJZXVFKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide (CAS Number: 573946-04-0) is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H21N6O4C_{14}H_{21}N_{6}O_{4} with a molecular weight of 337.35 g/mol. The structure features a purine base modified with a morpholine ring and an acetate moiety, which may influence its interaction with biological macromolecules.

Property Value
Molecular FormulaC₁₄H₂₁N₆O₄
Molecular Weight337.35 g/mol
CAS Number573946-04-0

While direct studies on the mechanism of action for this specific compound are scarce, it is hypothesized that the presence of the morpholine group and the dioxo modifications may enhance its interaction with various biological targets. Compounds in this class often act as inhibitors of key enzymes or receptors involved in cellular signaling pathways.

Case Studies and Research Findings

  • Inhibition Studies : A study on related compounds showed that certain purine derivatives can inhibit ADP-ribosyltransferase activity in pathogenic bacteria. This suggests that similar mechanisms may be exploitable for This compound , potentially positioning it as an anti-virulence agent against bacterial infections .
  • Cellular Protection : In vitro studies have indicated that compounds structurally related to this purine derivative can protect human lung cells from toxin-induced damage. For example, various derivatives demonstrated protective effects with EC50 values ranging from 2.9 to 16.7 μM against high doses of toxins .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic synthesis techniques that highlight its complexity and potential for further modifications to enhance biological activity.

Comparative Analysis

A comparison with other purine derivatives reveals unique features of This compound :

Compound Name Structure Overview Notable Features
1-MethylxanthineMethylated xanthine derivativeLacks morpholine group; known for stimulant effects
TheophyllineMethylated xanthine derivativeUsed as a bronchodilator; distinct pharmacological properties
2-AminopurineSimple purine analogKnown for mutagenic properties; simpler structure

The morpholine substitution and specific dioxo modifications may provide distinct interactions within biological systems not present in simpler analogs.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at Purine 8-Position Acetamide Side Chain Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Morpholin-4-ylmethyl -NH-CO-CH3 C₁₅H₂₁N₅O₄ ~347.37* Morpholine enhances solubility; methyl groups may reduce metabolic oxidation.
: 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]acetamide None (hydrazide substituent at acetamide) -NH-N=C-(methoxyphenylpropenyl) C₂₀H₂₁N₅O₄ 403.41 Aromatic methoxy group may improve lipophilicity; hydrazide linker introduces conformational rigidity .
: 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide None (hydrazide substituent at acetamide) -NH-N=C-(3-fluorophenyl) C₁₇H₁₆FN₅O₃ 357.34 Fluorine atom enhances electronegativity, potentially increasing binding affinity to hydrophobic pockets .
: 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-morpholinoethyl)acetamide None -NH-(CH₂)₂-morpholine C₁₆H₂₃N₅O₄ 361.39 Morpholinoethyl side chain extends polarity; tested for p97 AAA+ ATPase and p75 neurotrophin receptor inhibition .
: 2-[(7-decyl-3-methyl-2,6-dioxo-purin-8-yl)sulfanyl]acetamide Decyl chain (C₁₀H₂₁) -S-CH₂-CO-NH₂ C₁₈H₂₉N₅O₃S 395.52 Long alkyl chain increases hydrophobicity; sulfanyl group may alter redox activity .

Note: Molecular weight for the target compound is estimated based on structural similarity to .

Physicochemical and Pharmacokinetic Insights

  • Morpholine vs. Hydrazide Substitutions : The morpholin-4-ylmethyl group in the target compound likely improves aqueous solubility compared to the hydrazide derivatives in and , which exhibit higher logP values due to aromatic substituents.
  • Sulfanyl vs.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of purine cores. For example, acylation reactions with morpholine derivatives and acetamide coupling are critical. A method from a related purine derivative () uses sequential addition of acetyl chloride and Na₂CO₃ in CH₂Cl₂, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization (58% yield). Key parameters include stoichiometric control of reagents, reaction time (overnight stirring), and pH adjustment during workup .

Q. How can spectroscopic techniques (FTIR, NMR, MS) confirm structural integrity?

  • FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl in related analogs) validate carbonyl and halogenated groups (if present) .
  • NMR : ¹H NMR signals for methyl groups (δ ~1.2–1.5 ppm), aromatic protons (δ ~7.1–7.7 ppm), and morpholine protons (δ ~3.3–4.1 ppm) are diagnostic. ¹³C NMR confirms carbonyl carbons (δ ~168–170 ppm) .
  • Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ adducts. For example, a related compound showed m/z = 347 (M+H) and 369 (M+Na) .

Q. What chromatographic methods are effective for purity analysis?

Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard. Silica gel thin-layer chromatography (TLC) with CH₂Cl₂/MeOH (92:8) can monitor reaction progress. Preparative HPLC or recrystallization (e.g., ethyl acetate/cyclohexane) improves purity (>95%) .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity? Insights from structure-activity relationship (SAR) studies.

Substituent variations at the purine C8 position (e.g., morpholinylmethyl vs. nitro groups) significantly modulate target affinity. For example, replacing nitro with morpholine in analogs improved solubility and kinase inhibition (). Systematic SAR requires:

  • Synthetic diversification : Introduce halogens, alkyl, or aryl groups via nucleophilic substitution or cross-coupling .
  • Biological assays : Test modified compounds in enzyme inhibition (IC₅₀) or cell-based models (e.g., cancer proliferation assays) .

Q. What computational strategies predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions with kinases or receptors. Use the compound’s 3D structure (from X-ray crystallography, ) and target protein PDB files (e.g., EGFR or CDK2). Key parameters include binding energy (ΔG) and hydrogen-bonding networks with catalytic residues .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., overexpression of efflux pumps). Mitigation strategies:

  • Standardize protocols : Use consistent ATP levels (e.g., 1 mM) and cell lines (e.g., HEK293 for transfected targets).
  • Control experiments : Include reference inhibitors (e.g., staurosporine) and assess membrane permeability (logP) via LC-MS .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or glycosyl groups at the acetamide moiety.
  • Formulation : Use co-solvents (e.g., PEG-400) or lipid nanoparticles.
  • Salt formation : React with HCl or sodium citrate to enhance dissolution .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Purine Derivatives

StepConditionsYield (%)Reference
AcylationAcetyl chloride, Na₂CO₃, CH₂Cl₂58
PurificationSilica TLC (MeOH/CH₂Cl₂)>95
RecrystallizationEthyl acetate/cyclohexane92

Q. Table 2. NMR Chemical Shifts for Core Functional Groups

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
Morpholine-CH₂3.31–4.1150–55
Purine C=O-168–170
Acetamide-CH₃2.1422–25

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